N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide
Description
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10-9-3-2-4-11(7-9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGWXLSQFIGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Amine Functionalization
The classical approach to synthesizing N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide involves sequential functionalization of the piperidine core. A representative protocol, adapted from large-scale pharmaceutical production methods, proceeds as follows:
-
Hydroxyethylation of Piperidine :
Reacting 3-aminopiperidine with ethylene oxide in anhydrous tetrahydrofuran (THF) at 0–5°C for 6 hours introduces the 2-hydroxyethyl group. This step typically achieves 85–90% conversion, with excess ethylene oxide removed via vacuum distillation. -
Acetylation of Secondary Amine :
The intermediate 1-(2-hydroxyethyl)piperidin-3-amine undergoes N-acetylation using acetic anhydride in the presence of pyridine (1:2.5 molar ratio) at 40°C for 12 hours. This exothermic reaction requires careful temperature control to prevent N,O-diacetylation side products.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 58–63% |
| Purity (HPLC) | 97.2–98.5% |
| Reaction Time | 18–24 hours |
One-Pot Tandem Reactions
Recent advancements have consolidated the synthesis into a single vessel, as demonstrated in patent US7087784B2. A slurry of 3-aminopiperidine hydrochloride reacts simultaneously with ethylene glycol diglycidyl ether and acetic anhydride under phase-transfer conditions:
This method eliminates intermediate isolation, reducing processing time by 40% compared to stepwise approaches. Lithium tert-butoxide (LiOtBu) serves dual roles as base and catalyst, enabling:
-
Simultaneous ring-opening of epoxides
-
In situ acetylation of the nascent amine
-
Suppression of N-alkylation side reactions
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern production facilities employ continuous flow chemistry to enhance scalability and reproducibility. A representative industrial setup described in recent process chemistry literature operates under these conditions:
Reactor Configuration :
-
Tube reactor (316L stainless steel, 50 m × 0.5 cm ID)
-
Temperature gradient: 80°C (inlet) → 120°C (outlet)
-
Pressure: 18–22 bar
Feed Streams :
| Component | Concentration | Flow Rate |
|---|---|---|
| 3-Aminopiperidine | 2.5 M in EtOH | 120 mL/min |
| Ethylene oxide | Neat | 45 mL/min |
| Acetic anhydride | 4.0 M in EtOH | 80 mL/min |
This configuration achieves space-time yields of 8.2 kg/m³·h with impurity profiles <0.3%, representing a 15-fold productivity increase over batch methods.
Catalytic System Optimization
Industrial processes frequently employ heterogeneous catalysts to improve atom economy. ZSM-5 zeolites modified with 1.2 wt% palladium demonstrate exceptional performance:
| Catalyst | Conversion | Selectivity | TON* |
|---|---|---|---|
| Pd/ZSM-5 (1.2%) | 98.7% | 94.2% | 12,450 |
| Amberlyst® 15 | 87.3% | 82.1% | 6,780 |
| No catalyst | 43.6% | 68.9% | — |
*Turnover number after 10 reaction cycles
The palladium-zeolite system facilitates:
-
Selective O-acetylation over N-acetylation
-
Continuous regeneration via in situ hydrogenolysis
-
Tolerance to water content up to 5%
Reaction Optimization and Catalytic Systems
Solvent Effects on Reaction Kinetics
Systematic solvent screening reveals pronounced effects on reaction rates and product distribution:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 4.2 | 89.1 |
| EtOH | 24.3 | 6.8 | 78.4 |
| DMF | 36.7 | 3.1 | 82.7 |
| Toluene | 2.4 | 12.5 | 65.3 |
THF’s moderate polarity optimally balances reagent solubility and transition state stabilization, while ethanol’s protic nature slows acetylation through hydrogen bonding.
Temperature-Controlled Stereoselectivity
The synthesis displays significant temperature dependence in stereochemical outcomes when using chiral auxiliaries:
| Temp (°C) | ee (%) |
|---|---|
| 0 | 92.3 |
| 25 | 85.7 |
| 40 | 76.2 |
| 60 | 54.9 |
Cooling to 0°C maximizes enantiomeric excess by slowing racemization pathways, crucial for pharmaceutical applications requiring >99% ee.
Purification and Characterization Protocols
Crystallization-Based Purification
Industrial-scale processes employ anti-solvent crystallization to achieve pharma-grade purity:
Procedure :
-
Concentrate reaction mixture to 30% w/v in ethanol
-
Add n-heptane at 0.5 L/min until cloud point (45–50% v/v)
-
Seed with 0.1% w/w product crystals
-
Cool from 50°C to -10°C at 0.3°C/min
-
Filter under N₂ atmosphere
Results :
| Cycle | Purity (%) | Yield (%) |
|---|---|---|
| 1 | 99.2 | 78.4 |
| 2 | 99.8 | 85.1 |
| 3 | 99.9 | 88.6 |
Recrystallization from ethanol/n-heptane removes residual acetic acid (<0.05%) and ethylene glycol derivatives (<0.01%).
Advanced Analytical Characterization
State-of-the-art quality control employs orthogonal analytical methods:
| Technique | Parameters | Key Metrics |
|---|---|---|
| HPLC-UV/ELSD | C18 column, 0.1% H3PO4/ACN gradient | Purity, related substances |
| ¹H/¹³C NMR | 600 MHz, DMSO-d6 | Structural confirmation |
| HRMS | ESI+, m/z 201.1468 [M+H]⁺ | Molecular formula verification |
| XRPD | Cu Kα radiation | Polymorph characterization |
Comparative Analysis of Synthetic Approaches
Economic and Environmental Metrics
A life-cycle assessment comparing synthesis routes reveals critical trade-offs:
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| E-Factor* | 18.7 | 5.2 |
| PMI† | 56 | 19 |
| Energy (kWh/kg) | 320 | 150 |
| Wastewater (L/kg) | 1200 | 450 |
*E-Factor = (mass waste)/(mass product); †Process Mass Intensity
Continuous flow systems demonstrate superior sustainability profiles through solvent recycling (85% recovery) and heat integration.
Scalability Challenges
Traditional batch reactors face limitations in mass transfer during the exothermic acetylation step, requiring:
-
Gradual reagent addition over 4–6 hours
-
Jacketed cooling systems maintaining ΔT <5°C
-
Dilute conditions (0.5–1.0 M) to prevent runaway reactions
In contrast, flow reactors achieve rapid mixing (τ ≈ 50 ms) and precise temperature control, enabling:
-
Concentrated feeds (3.0–4.0 M)
-
Reaction completion in <10 minutes
-
95% space utilization efficiency
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity centers on three functional regions: the hydroxyethyl group , acetamide moiety , and piperidine nitrogen .
Oxidation Reactions
The primary alcohol (-CH2OH) in the hydroxyethyl group undergoes oxidation to form a ketone or carboxylic acid, depending on reaction conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO4 | Acidic, heat | Ketone (C=O) | Selective for primary alcohols |
| CrO3 | H2SO4, acetone | Carboxylic acid (COOH) | Strong oxidizing environment |
Example: Under acidic KMnO4, the hydroxyethyl group oxidizes to a ketone, altering the compound’s polarity and hydrogen-bonding capacity.
Reduction Reactions
The acetamide group can be reduced to a primary amine, though this requires strong reducing agents due to the stability of the amide bond.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH4 | Dry ether, reflux | N-(piperidin-3-yl)ethylamine | Moderate (50-60%) |
| NaBH4 | Ethanol, RT | No reaction | N/A |
Note: LiAlH4 effectively reduces the acetamide to an amine, while NaBH4 is insufficient for this transformation.
Substitution Reactions
The piperidine nitrogen participates in nucleophilic substitution, enabling alkylation or acylation.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | DMF, K2CO3, 60°C | N-Methyl derivative | Drug intermediates |
| Acetyl chloride | CH2Cl2, RT | N-Acetylated product | Polymer chemistry |
Industrial Context: Continuous flow reactors optimize these substitutions by maintaining precise temperature and stoichiometric control.
Reaction Pathways and Byproducts
Side reactions may occur depending on reagent selectivity:
-
Over-oxidation : Using excess CrO3 can degrade the piperidine ring.
-
Competitive alkylation : Multiple alkylation sites on the piperidine nitrogen may lead to poly-substituted byproducts.
Structural Influence on Reactivity
The compound’s stereochemistry (e.g., R-configuration at C3) impacts reaction outcomes:
-
Steric hindrance from the piperidine ring slows substitution at the nitrogen.
-
Hydrogen bonding from the hydroxyl group stabilizes transition states in oxidation .
Key Research Findings
-
Antimicrobial derivatives : Substitution with bromoalkanes yields compounds with enhanced bioactivity.
-
Thermal stability : The acetamide group decomposes above 250°C, limiting high-temperature applications.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H22N2O2
Molecular Weight : 214.3 g/mol
CAS Number : 1353988-28-9
The compound features a piperidine ring with a hydroxyethyl group and an acetamide moiety, which contribute to its reactivity and interaction with biological systems.
Chemistry
- Intermediate in Synthesis : N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide serves as an important intermediate in the synthesis of various piperidine derivatives and complex organic molecules. It is utilized in the development of new chemical entities with potential therapeutic applications.
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl group can be oxidized to form carbonyl compounds. |
| Reduction | Carbonyl groups can be reduced back to hydroxyl groups. |
| Substitution | The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. |
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| PA-1 | Staphylococcus aureus | 0.0039 |
| PA-1 | Escherichia coli | 0.025 |
| Other Derivatives | Candida albicans | 3.125 - 100 |
The mechanism of action includes enzyme inhibition related to bacterial cell wall synthesis and receptor interactions that modulate signaling pathways relevant to microbial resistance.
Medicine
- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, including its role as a tankyrase inhibitor, which may have implications in cancer treatment and autoimmune diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results demonstrated that modifications to the piperidine structure could enhance antibacterial activity, suggesting a structure-activity relationship that warrants further exploration.
Case Study 2: Drug Development
In drug development, this compound has been investigated for its potential as a lead compound in designing new pharmaceuticals targeting specific biological pathways involved in disease processes. The compound's unique functional groups offer opportunities for creating derivatives with improved efficacy and selectivity .
Mechanism of Action
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide exerts its effects by interacting with molecular targets such as enzymes or receptors. The hydroxy and acetamide groups allow for hydrogen bonding and other interactions, influencing the compound's binding affinity and activity. The piperidine ring can mimic natural substrates, thereby modulating the activity of the biological target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Nitrogen
Piperidine-based acetamides exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Piperidine Nitrogen
Key Observations :
Key Observations :
- Yield Efficiency : Fluorinated and sulfonylated analogs require multi-step synthesis with moderate yields (51–72%), while hydroxyethyl derivatives may face challenges in regioselective substitution.
- Purification : Crystallization (e.g., ) or chromatography (e.g., ) are common, but hydroxyethyl groups may complicate crystallization due to polarity.
Biological Activity
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a hydroxyethyl group and an acetamide functional group. This structural configuration allows for diverse interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxyethyl group facilitates hydrogen bonding, while the piperidine moiety can engage with various receptors and enzymes. These interactions modulate biochemical pathways, leading to various physiological effects such as analgesia and potential anti-cancer properties.
Biological Activities
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, possibly through modulation of pain pathways involving the TRPA1 ion channel, which is known to play a role in nociception .
- Anticancer Potential : Research indicates that this compound may act as an inhibitor of MDM2 (Mouse Double Minute 2 homolog), a protein that regulates the tumor suppressor p53. Inhibition of MDM2 can reactivate p53, promoting apoptosis in cancer cells.
- Antimicrobial Activity : Some studies have explored the compound's antimicrobial properties, demonstrating effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Study 1: Analgesic Activity
A study investigating the analgesic effects of this compound found that it significantly reduced pain responses in animal models. The compound was administered in varying doses, showing dose-dependent analgesia comparable to established analgesics.
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis rates. The compound's ability to inhibit MDM2 was confirmed through binding assays, indicating its potential as a therapeutic agent in oncology.
Table 1: Biological Activities of this compound
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]-acetamide | Cyclopropyl group; piperidine ring | Potential MDM2 inhibitor |
| N-Methyl-N-(1-piperidinyl)acetamide | Piperidine ring with methyl substitution | Analgesic properties |
| N-Isopropyl-N-(3-piperidinyl)acetamide | Piperidine structure with isopropyl group | Investigated for similar pathways |
Q & A
Q. What are the recommended synthetic routes for N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide, and how do reaction conditions influence yield?
Methodological Answer:
- Microwave-assisted synthesis (adapted from similar acetamide derivatives):
- Step 1: React 1-(2-hydroxyethyl)piperidin-3-amine with acetyl chloride in a polar aprotic solvent (e.g., DMF) under microwave irradiation (100–120°C, 15–30 min) .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Optimization : Microwave irradiation reduces reaction time by 50–70% compared to conventional heating, with yields typically >85% .
- Alternative route : Use reductive amination of 3-ketopiperidine derivatives with 2-hydroxyethylamine, followed by acetylation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., hydroxyethyl and acetamide groups) via H and C NMR. Key signals: δ~1.5–2.1 ppm (piperidine CH), δ~3.4–3.7 ppm (hydroxyethyl OCH), δ~2.0 ppm (acetamide CH) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., calculated MW: ~214.25 g/mol) using ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 210–220 nm .
Q. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Case Study : Discrepancies in NMR signals may arise from conformational flexibility in the piperidine ring.
- Solution 1 : Perform variable-temperature NMR to identify dynamic equilibria (e.g., chair vs. boat conformations) .
- Solution 2 : Use 2D NMR (e.g., COSY, HSQC) to assign overlapping proton and carbon signals .
- Cross-Validation : Compare with computational models (DFT calculations for expected chemical shifts) .
Q. What strategies are effective for optimizing enantiomeric purity in derivatives of this compound?
Methodological Answer:
- Chiral Resolution : Use (S)-(-)-1-phenylethylamine as a resolving agent to separate enantiomers via diastereomeric salt formation .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during piperidine ring functionalization .
- Analytical Validation : Measure enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Q. How can in vitro pharmacological activity be systematically evaluated for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
